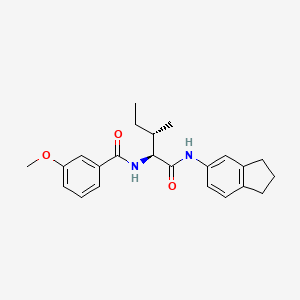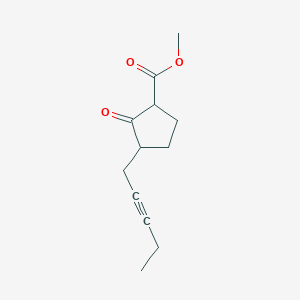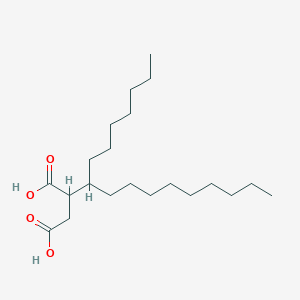
2-(Heptadecan-8-YL)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptadecan-8-YL)butanedioic acid is a chemical compound known for its unique structure and properties It consists of a butanedioic acid backbone with a heptadecan-8-yl group attached at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecan-8-YL)butanedioic acid typically involves the reaction of heptadecan-8-yl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptadecan-8-YL)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The heptadecan-8-yl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Heptadecan-8-YL)butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Heptadecan-8-YL)butanedioic acid involves its interaction with specific molecular targets and pathways. The heptadecan-8-yl group may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function. Additionally, the butanedioic acid moiety can participate in various biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate
- Heptadecan-9-yl 8-(2-hydroxyethyl)(6-oxo-6-undecoxyhexyl)aminooctanoate
- Heptadecan-9-yl 8-(2-hydroxyethyl)(8-nonyloxy-8-oxooctyl)aminooctanoate
Uniqueness
2-(Heptadecan-8-YL)butanedioic acid is unique due to its specific structure, which combines a long alkyl chain with a butanedioic acid backbone. This combination imparts distinct physical and chemical properties, making it suitable for various applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
464180-53-8 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-heptadecan-8-ylbutanedioic acid |
InChI |
InChI=1S/C21H40O4/c1-3-5-7-9-10-12-14-16-18(15-13-11-8-6-4-2)19(21(24)25)17-20(22)23/h18-19H,3-17H2,1-2H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
HDYJZGZVRJDGIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


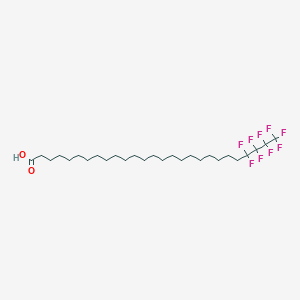
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
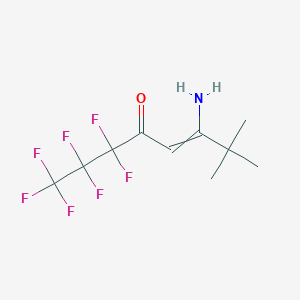

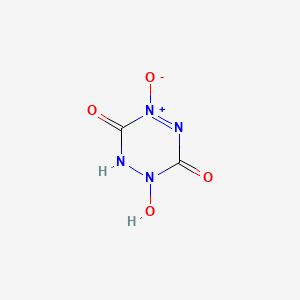


![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
